3-Cyclopropylidene-8-(6-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a cyclopropylidene group, a carbonyl group attached to a pyridine ring, and an 8-azabicyclo[3.2.1]octane structure. These functional groups and the bicyclic structure suggest that this compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler precursors. The exact method would depend on the specific reactions involved and the desired stereochemistry .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The 8-azabicyclo[3.2.1]octane structure, in particular, is a type of bridged bicyclic molecule, which can have interesting conformational properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the pyridine ring could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a pyridine ring could make it somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis of Complex Molecular Structures
Research has demonstrated the utility of cyclopropanes and azabicyclo[3.2.1]octane derivatives in synthesizing complex molecular frameworks. For instance, Lewis acid-catalyzed formal [3+2] cycloadditions have been developed to synthesize imine functionalized cyclopentanes and pyrrolidine derivatives, leading to the creation of pharmaceutically relevant azabicyclo[3.2.1]octane structures (K. Verma & Prabal Banerjee, 2017). Similarly, 3-Hydroxy-4-pyrones have been used as precursors to synthesize highly substituted 8-azabicyclo[3.2.1]octanes, highlighting the compound's versatility in creating natural and non-natural tropane alkaloids (Antonio Rumbo et al., 1996).
Methodologies for Ring Construction
Innovative methodologies have been explored for constructing azabicyclic rings, pivotal for synthesizing biologically active molecules. The semipinacol rearrangement of cis-fused β-lactam diols into keto-bridged bicyclic lactams offers a novel approach to preparing the 6-azabicyclo[3.2.1]octane ring system (R. Grainger et al., 2012). Another example is the ring-closing olefin metathesis (RCM) for synthesizing azabicycloalkenes, demonstrating a functionalized 8-azabicyclo[3.2.1]octane synthesis pathway (C. Neipp & S. Martin, 2003).
Advanced Organic Synthesis Techniques
Further exploration into enantioselective constructions and intramolecular C–H insertion reactions has shown that 3-Cyclopropylidene derivatives can be pivotal intermediates for synthesizing key components for antibiotics and other pharmaceutically relevant compounds (M. Anada & N. Watanabe, 1998).
Mechanism of Action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be used as a drug, its mechanism would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(6-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-21-16-7-4-12(10-18-16)17(20)19-14-5-6-15(19)9-13(8-14)11-2-3-11/h4,7,10,14-15H,2-3,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPJDRKIFAFCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2C3CCC2CC(=C4CC4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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